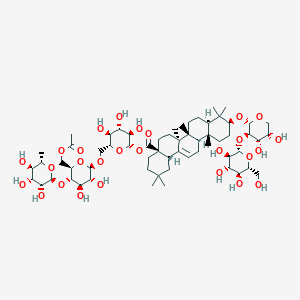

Acanthopanaxoside B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acanthopanaxoside B is a triterpenoid saponin isolated from the leaves of Acanthopanax senticosus . It has a linear formula of C61H98O27 .

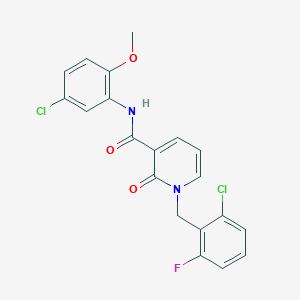

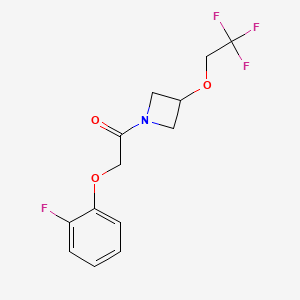

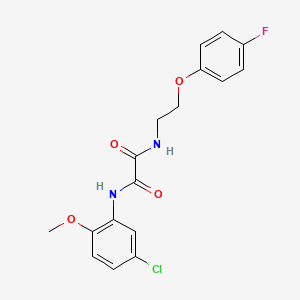

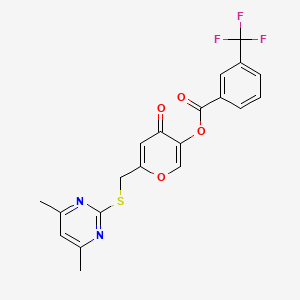

Molecular Structure Analysis

The molecular structure of Acanthopanaxoside B is consistent with its formula C61H98O27 . The molecular weight is 1263.41 .Physical And Chemical Properties Analysis

Acanthopanaxoside B is a solid substance . It is soluble in DMSO at 90 mg/mL with ultrasonic assistance . It has a molecular weight of 1263.41 and a formula of C61H98O27 .Scientific Research Applications

Medicinal Applications

Acanthopanaxoside B is a triterpenoid saponin compound isolated from Acanthopanax senticosus, a plant widely used in traditional Chinese medicine . It’s known for its high medicinal value and is popularly used as an “adaptogen” like Panax ginseng . The plant is efficient in invigorating the liver and kidney, replenishing the vital essence, and strengthening bones .

Cancer Treatment

Natural compounds like Acanthopanaxoside B have garnered significant attention in recent years for their potential in cancer treatment . They exhibit a wide range of mechanisms of action, targeting critical pathways involved in cancer progression .

Pharmaceutical Research

Acanthopanaxoside B has been the subject of numerous pharmaceutical research studies. It’s been found to possess anti-stress, anti-ulcer, anti-irradiation, anticancer, anti-inflammatory, and hepatoprotective activities . These properties make it a promising candidate for further pharmaceutical research and drug development.

Health Supplements

Acanthopanaxoside B, being a part of Acanthopanax senticosus, is used in health supplements. The plant is known to have an impressive range of health benefits and is especially popular in China and Russia . It’s used to relieve symptoms of transient cerebral ischemia attacks, cerebral arteriosclerosis, cerebral thrombosis, and cerebral embolism caused by a deficiency in the liver and kidney .

Skincare Products

While there’s no direct evidence of Acanthopanaxoside B being used in skincare products, natural compounds with antioxidant properties are commonly used in the skincare industry . Given its medicinal properties, it’s plausible that Acanthopanaxoside B could find applications in this field.

Animal Dietary Supplements

Natural antioxidants like Acanthopanaxoside B are being explored for their potential use in animal dietary supplements . They can enhance animal welfare, improve the quality of products, reduce stress, and decrease the use of antimicrobials .

Mechanism of Action

Target of Action

Acanthopanaxoside B is a triterpenoid saponin isolated from the leaves of Acanthopanax senticosus The primary targets of Acanthopanaxoside B are not explicitly mentioned in the available literature

Mode of Action

It is known that many acanthopanax species exhibit multiple biological effects against oxidative stress, inflammation, cancer, and obesity . It is plausible that Acanthopanaxoside B may interact with its targets to modulate these biological processes.

Biochemical Pathways

These could potentially include pathways related to oxidative stress, inflammation, cancer, and obesity .

Result of Action

Given the known biological effects of acanthopanax species, it is likely that acanthopanaxoside b may have potential anti-oxidative, anti-inflammatory, anti-cancer, and anti-obesity effects .

properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H98O27/c1-25-36(65)40(69)44(73)51(81-25)86-48-32(24-78-26(2)63)84-50(47(76)43(48)72)80-23-31-39(68)42(71)46(75)53(83-31)88-55(77)61-18-16-56(3,4)20-28(61)27-10-11-34-58(7)14-13-35(57(5,6)33(58)12-15-60(34,9)59(27,8)17-19-61)85-54-49(37(66)29(64)22-79-54)87-52-45(74)41(70)38(67)30(21-62)82-52/h10,25,28-54,62,64-76H,11-24H2,1-9H3/t25-,28-,29-,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,58-,59+,60+,61-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFPVHPLEGGWHZ-DIUPZIBKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)COC(=O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H98O27 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1263.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acanthopanaxoside B | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide](/img/structure/B2832648.png)

![2-hydroxy-9-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832659.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2832660.png)

![N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832665.png)

![N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride](/img/structure/B2832667.png)

![3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2832668.png)

![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2832671.png)